ACT-333679 is the primary active metabolite of selexipag (Uptravi, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide), a non-prostanoid prostacyclin receptor agonist. [] Selexipag, classified as a prodrug, is metabolized in the body to yield ACT-333679, the active form responsible for the desired pharmacological effects. [] As a selective prostacyclin receptor agonist, ACT-333679 plays a crucial role in scientific research, particularly in understanding and developing treatments for vascular disorders such as pulmonary arterial hypertension (PAH). [, , , , , , , ]
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is a synthetic compound with the molecular formula and a molecular weight of approximately 475.6 g/mol. This compound is known for its activity as a potent agonist of the prostacyclin receptor, which plays a significant role in vascular biology and is implicated in various therapeutic applications, particularly in treating pulmonary arterial hypertension.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed information about its synthesis and applications. It falls under the classification of organic compounds, specifically within the category of amines and esters due to its functional groups.
The synthesis of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate typically involves several key steps:
The molecular structure of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate can be represented by its structural formula:
The primary chemical reaction involved in the synthesis of this compound is the nucleophilic substitution reaction where tert-butyl bromoacetate reacts with the amine derivative:
This reaction typically requires an organic solvent and may involve catalysts or bases to enhance the reaction rate and yield. After the reaction completion, purification steps are crucial to isolate the desired product from unreacted materials and by-products.
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate acts primarily as an agonist for the prostacyclin receptor (IP receptor).
Upon binding to the prostacyclin receptor:
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate has several scientific applications:
This compound exemplifies significant potential in both research and therapeutic contexts due to its specific action on vascular receptors and subsequent physiological effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2